2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine
CAS No.: 1782586-19-9
Cat. No.: VC3087233
Molecular Formula: C9H11BrFNO
Molecular Weight: 248.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1782586-19-9 |
|---|---|
| Molecular Formula | C9H11BrFNO |
| Molecular Weight | 248.09 g/mol |
| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)-2-fluoroethanamine |
| Standard InChI | InChI=1S/C9H11BrFNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,5,12H2,1H3 |
| Standard InChI Key | RLAWXPSEHRSUKN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)C(CN)F |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C(CN)F |
Introduction
Chemical Properties and Identification
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine possesses several distinctive chemical identifiers and physical properties that characterize its molecular structure and behavior. The compound's identification parameters are critical for researchers seeking to work with this substance in laboratory settings.
Fundamental Chemical Identifiers
The compound is uniquely identified through several standardized chemical identifiers that facilitate its recognition across various chemical databases and research publications. The primary identifiers for this compound are presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1782586-19-9 |
| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)-2-fluoroethanamine |
| Molecular Formula | C₉H₁₁BrFNO |
| Molecular Weight | 248.09 g/mol |
| InChI | InChI=1S/C9H11BrFNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,5,12H2,1H3 |
| InChIKey | RLAWXPSEHRSUKN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)C(CN)F |
| PubChem Compound ID | 84031221 |
Structural Characteristics
The structural features of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine contribute significantly to its chemical behavior and potential applications in various research contexts.
Molecular Structure Analysis
The molecular architecture of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine consists of several key structural elements that define its chemical identity. The compound features a 2-methoxyphenyl core with a bromine atom at the 5-position, creating a disubstituted aromatic ring. This phenyl ring is connected to a two-carbon chain containing a fluorine atom at the α-position and terminating with a primary amine group.
The methoxy group at the 2-position of the phenyl ring imparts electron-donating properties to the aromatic system, while the bromine atom at the 5-position introduces electron-withdrawing characteristics. This electronic distribution creates a dipole across the aromatic ring, influencing its reactivity and interaction potential. The fluorine atom at the α-carbon of the ethylamine chain introduces chirality at this position, potentially leading to the existence of enantiomers with distinct three-dimensional configurations .
Structural Comparison with Related Compounds
To better understand the structural significance of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine, it is valuable to compare it with structurally related compounds identified in the chemical literature. The search results reveal a closely related isomer, 1-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS: 1780196-51-1), which differs only in the position of the amine and fluorine substituents on the ethyl chain .
Another related compound is 25B-NBF, or 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, which features a similar bromo-methoxyphenyl core but with additional structural modifications including a second methoxy group and a fluorobenzyl substitution on the amine . While this compound has been more extensively studied, particularly regarding its metabolic profile, the structural similarities provide potential insights into the chemical behavior of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine.
Research Status and Knowledge Gaps
The current research landscape surrounding 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine reveals both documented information and significant knowledge gaps that warrant further investigation.
Current State of Research
The available search results indicate that 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine has been identified, characterized, and cataloged in chemical databases such as PubChem (Compound ID: 84031221) and commercial chemical supplier databases. Its basic chemical identifiers and structural parameters have been established and standardized, facilitating its recognition in the scientific literature.
Research Gaps and Future Directions
Several important research gaps and potential directions for future investigation can be identified:
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Synthetic Methodology: Development and optimization of efficient synthetic routes to produce 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine with high yield and purity.
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Physiochemical Characterization: Comprehensive determination of physical properties such as melting point, boiling point, solubility parameters, and spectroscopic characteristics.
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Reactivity Studies: Systematic investigation of the compound's chemical reactivity, particularly the behavior of its functional groups in various reaction conditions.
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Biological Activity Assessment: Evaluation of potential biological activities and structure-activity relationships in relevant biological systems.
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Metabolic Profile: Analysis of metabolic pathways and stability, similar to studies conducted on related compounds such as 25B-NBF .
Addressing these research gaps would significantly enhance the understanding of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine and potentially unlock new applications in synthetic chemistry, medicinal chemistry, and related fields .
Comparison with Structurally Related Compounds
To provide context for understanding 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine, it is valuable to examine its structural relationship with similar compounds and analyze the significance of its unique structural features.
Structural Analogues and Isomers
The search results reveal several compounds with structural similarities to 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine, each with distinctive variations in their molecular architecture:
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1-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS: 1780196-51-1): This positional isomer has the same molecular formula (C₉H₁₁BrFNO) and molecular weight (248.09 g/mol) but differs in the arrangement of the amine and fluorine substituents on the ethyl chain. While the target compound has the fluorine at the α-position and the amine at the terminal carbon, this isomer has these groups in reversed positions .
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25B-NBF, or 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine: This compound features a similar bromo-methoxyphenyl core structure but includes an additional methoxy group at the 5-position of the phenyl ring and a more complex N-substitution pattern with a 2-fluorobenzyl group. The search results indicate that this compound has been more extensively studied, particularly regarding its metabolic profile in human hepatocytes .
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2-Amino-5-bromo-2'-fluorobenzophenone (CAS: 1479-58-9): While this compound contains similar functional elements (bromine, fluorine, and amine groups), it differs significantly in its core structure, featuring a benzophenone scaffold rather than the phenylethylamine framework of the target compound .
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